molecular formula C11H13NO3S2 B2748663 N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide CAS No. 2389408-65-3

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide

Cat. No. B2748663
M. Wt: 271.35
InChI Key: NSLBUPDHOACKKK-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide” is also known as (4S,6S)-4- (Acetylamino)-6-methyl-5,6-dihydro-4H-thieno thiopyran-2-sulfonamide 7,7-dioxide . It is used as a reagent in the synthesis of MK-0507, a topically-active carbonic anhydrase inhibitor .


Synthesis Analysis

This compound is used as a reagent in the synthesis of MK-0507, a topically-active carbonic anhydrase inhibitor . Unfortunately, the exact synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular weight of this compound is 338.43 . The InChI code for this compound is 1S/C10H14N2O5S3/c1-5-3-8 (12-6 (2)13)7-4-9 (20 (11,16)17)18-10 (7)19 (5,14)15/h4-5,8H,3H2,1-2H3, (H,12,13) (H2,11,16,17)/t5-,8-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-3-10(13)12-9-6-7(2)17(14,15)11-8(9)4-5-16-11/h3-5,7,9H,1,6H2,2H3,(H,12,13)/t7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBUPDHOACKKK-CBAPKCEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4S,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acrylamide

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